5-(2-fluorophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, fluorophenyl, phenyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate fluorophenyl derivative, followed by cyclization with phenylhydrazine and subsequent reactions to introduce the phenylamino group. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives with different substituents on the benzoyl, fluorophenyl, and phenyl groups. Examples include:
- 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(TETRAHYDROFURAN-2-YLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H21FN2O2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-anilino-3-benzoyl-2-(2-fluorophenyl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H21FN2O2/c30-24-19-11-10-18-23(24)27-25(28(33)20-12-4-1-5-13-20)26(31-21-14-6-2-7-15-21)29(34)32(27)22-16-8-3-9-17-22/h1-19,27,31H |
InChI Key |
MWXOYKBNFIYWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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